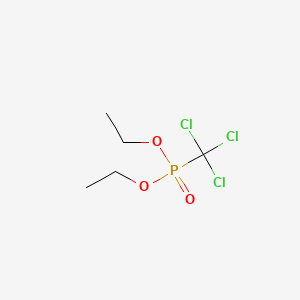

Diethyl (trichloromethyl)phosphonate

描述

Diethyl (trichloromethyl)phosphonate is an organophosphorus compound with the molecular formula C5H10Cl3O3P. It is a colorless to almost colorless liquid with a density of 1.362 g/mL at 25°C and a boiling point of 130-131°C at 14 mmHg . This compound is primarily used in organic synthesis, particularly in the preparation of chlorovinyl phosphonates and 1,1-dichloro-1-alkenes .

准备方法

Synthetic Routes and Reaction Conditions: Diethyl (trichloromethyl)phosphonate can be synthesized through several methods:

From Diethyltrimethylsilyl Phosphite: This method yields the compound in 60% yield.

From Benzyldiethyl Phosphite: In the presence of dibenzoyl peroxide and an ultraviolet source, this method yields the compound in 87% yield.

From Carbon Tetrachloride and Triethyl Phosphite: This is another common synthetic route.

Industrial Production Methods: Industrial production typically involves the reaction of diethyl phosphite with trichloromethyl compounds under controlled conditions to ensure high yield and purity .

化学反应分析

Horner–Wadsworth–Emmons Olefination

DTCP reacts with aldehydes, ketones, and lactones to form 1,1-dichloro-1-alkenes via lithiation followed by carbonyl addition. This avoids phosphine oxide byproducts typical of Wittig reactions .

Mechanism :

-

Lithiation at −100°C with n-BuLi generates LiCCl₂P(O)(OEt)₂.

-

Reaction with carbonyl compounds (R¹R²C=O) yields 1,1-dichloroalkenes (R¹R²C=CCl₂) .

Representative Examples :

Alkylation Reactions

The α-lithiated intermediate undergoes alkylation with alkyl halides to form diethyl 1,1-dichloro-α-alkylmethylphosphonates .

Key Methods :

-

Direct Alkylation :

-

Reduction-Alkylation :

Example :

| Alkyl Halide | Product | Yield (Method) |

|---|---|---|

| Benzyl bromide | Diethyl (1,1-dichloro-α-benzylmethyl)phosphonate | 92% (Reduction-Alkylation) |

| Allyl bromide | Diethyl (1,1-dichloro-α-allylmethyl)phosphonate | 77% (Direct) |

Lithiation and Carbene Formation

At −80°C, lithiation of DTCP leads to tetraethyl (chloromethylene)bisphosphonate via carbene intermediates .

Mechanistic Pathways :

-

Path A : LiCl elimination from LiCCl₂P(O)(OEt)₂ generates :CClP(O)(OEt)₂, which dimerizes.

-

Path B : Disproportionation of LiCCl₂P(O)(OEt)₂ yields the bisphosphonate .

Olefin Insertion Under Catalysis

DTCP undergoes Cu(I)- or Fe(III)-catalyzed insertion into olefins, forming chlorovinyl phosphonates .

Example :

-

Substrate : Ethylene.

-

Catalyst : CuCl (10 mol%).

Radical-Mediated Reactions

DTCP participates in radical chain reactions under UV irradiation or with initiators like dibenzoyl peroxide .

Notable Applications :

-

Synthesis of DTCP via radical coupling of triethyl phosphite with CCl₄ (90% yield under UV) .

-

Insertion into strained hydrocarbons (e.g., [1.1.1]propellane) to form bicyclic phosphonates .

Electrochemical Reduction

In aprotic media, electrochemical reduction of DTCP generates CCl₂P(O)(OEt)₂⁻, which reacts with carbonyl compounds to form dichloroalkenes (51–73% yields) .

Silylation and Stabilization

Trapping LiCCl₂P(O)(OEt)₂ with TMSCl yields diethyl dichloro(trimethylsilyl)methylphosphonate (70% yield) .

科学研究应用

Agrochemical Applications

Pesticide Development

Diethyl (trichloromethyl)phosphonate is primarily used as an intermediate in the synthesis of agrochemicals, particularly insecticides and herbicides. Its unique reactivity allows for the development of compounds that enhance crop protection and yield. For instance, it plays a crucial role in the synthesis of 1,1-dichloro-1-alkenes through Horner–Wadsworth–Emmons reactions, providing an alternative to traditional reagents that produce unwanted by-products .

Case Study: Synthesis of Herbicides

A study demonstrated the efficacy of this compound in producing novel herbicides with improved selectivity and potency against target weeds. The compound was successfully utilized to synthesize a series of phosphonate derivatives that exhibited enhanced herbicidal activity compared to existing products.

Pharmaceutical Applications

Building Block for Drug Synthesis

In pharmaceuticals, this compound serves as a building block for various drugs targeting specific biological pathways. Its ability to form stable intermediates facilitates the development of complex pharmaceutical compounds .

Case Study: Antiviral Agents

Research has indicated that derivatives synthesized from this compound exhibit antiviral properties. For example, one study focused on synthesizing phosphonate-based compounds that showed promising activity against viral infections, demonstrating the compound's potential in drug discovery.

Chemical Synthesis

Organic Synthesis Reactions

this compound is widely employed in organic synthesis due to its reactivity and ability to participate in various chemical transformations. It is particularly useful in the preparation of phosphonates and other phosphorus-containing compounds .

| Reaction Type | Description |

|---|---|

| Horner-Wadsworth-Emmons Reaction | Synthesis of 1,1-dichloro-1-alkenes from carbonyl compounds |

| Metalation Reactions | Formation of lithiated phosphonates for further synthetic applications |

| Alkylation Reactions | Preparation of alkylated phosphonates with high yields |

Flame Retardants

Material Safety Applications

this compound is also utilized in formulating flame retardant materials. Its incorporation into polymers enhances fire safety across various industries, including construction and textiles .

Research Applications

Phosphonate Chemistry Studies

In academic and industrial research settings, this compound is valuable for studying phosphonate chemistry. Researchers utilize it to explore new reactions and applications in materials science, significantly contributing to advancements in chemical knowledge .

作用机制

Diethyl (trichloromethyl)phosphonate can be compared with other similar compounds such as:

Diethyl (dichloromethyl)phosphonate: This compound has similar reactivity but differs in the number of chlorine atoms attached to the carbon atom.

Diethyl Phosphite: Used in similar synthetic routes but lacks the trichloromethyl group, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its trichloromethyl group, which imparts distinct reactivity, particularly in addition and photochemical reactions .

生物活性

Diethyl (trichloromethyl)phosphonate, with the chemical formula CHClOP, is a phosphonate compound that exhibits significant biological activity, particularly in synthetic organic chemistry and potential applications in agriculture and biochemistry. This article explores its biological properties, synthesis, and relevant case studies.

This compound is a colorless to almost colorless liquid. Its molecular weight is 255.46 g/mol, and it has a boiling point of 127–128 °C under reduced pressure. The compound is soluble in common organic solvents and is primarily used as a reagent in various synthetic pathways.

Synthesis and Reactions

This compound is synthesized through several methods, including:

- Reaction with Olefins : It reacts with olefins under Cu(I) or Fe(III) catalysis to yield products through insertion into C–Cl bonds .

- Horner–Wadsworth–Emmons Reaction : It is utilized in the synthesis of 1,1-dichloro-1-alkenes from carbonyl compounds via this reaction type .

Biological Activity

The biological activity of this compound can be categorized mainly into its potential effects on organisms and its utility in biochemical applications:

1. Toxicological Studies

Research indicates that trichloromethyl compounds can have significant toxicological effects. For instance, studies on the absorption rates of similar compounds show rapid uptake in organisms, suggesting potential risks associated with exposure .

2. Environmental Impact

Trichloromethyl compounds, including this compound, have been detected in various environmental compartments such as soil and vegetation. Their cycling within ecosystems has raised concerns regarding their persistence and potential bioaccumulation .

3. Agricultural Applications

This compound has been explored for its use as a pesticide or herbicide precursor due to its reactivity. The compound can be transformed into more biologically active derivatives that may exhibit herbicidal properties .

Case Study 1: In Vivo Metabolism

A study involving the metabolism of trichloromethyl compounds in larvae showed that approximately 75% of the applied dose was absorbed within 30 minutes. This rapid absorption highlights the compound's potential biological impacts on non-target organisms .

Case Study 2: Environmental Cycling

Research conducted in temperate coniferous forests revealed the natural occurrence of trichloromethyl compounds and their cycling through various environmental matrices. This study emphasized the need for further investigation into their ecological roles and effects on biogeochemical cycles .

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property/Study | Details |

|---|---|

| Molecular Weight | 255.46 g/mol |

| Boiling Point | 127–128 °C |

| Synthesis Methods | Reaction with olefins, Horner-Wadsworth–Emmons |

| Toxicity Studies | Rapid absorption in organisms |

| Environmental Impact | Detected in soil and vegetation |

| Potential Applications | Pesticide/herbicide precursor |

属性

IUPAC Name |

1-[ethoxy(trichloromethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl3O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQSYWDOSHWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(Cl)(Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235688 | |

| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866-23-9 | |

| Record name | Diethyl P-(trichloromethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (trichloromethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (trichloromethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Diethyl trichloromethylphosphonate serves as a versatile reagent in organic synthesis, primarily for constructing carbon-carbon bonds. Key applications include:

- Synthesis of 1-formylalkylphosphonates: The compound acts as a precursor in a multi-step reaction involving lithiation, reaction with ethyl formate, and hydrolysis to yield these valuable compounds. [, ]

- Preparation of (chlorovinyl)phosphonates: Reacting Diethyl trichloromethylphosphonate with aldehydes or ketones provides access to (chlorovinyl)phosphonates. These intermediates can be further hydrogenated to produce saturated phosphonates. [, ]

- Generation of Dichlorocarbene: Under specific conditions, Diethyl trichloromethylphosphonate can release dichlorocarbene, a reactive intermediate useful in various organic transformations. []

A: Treating Diethyl trichloromethylphosphonate with butyllithium followed by an aldehyde or cycloalkenone leads to the formation of (Z)-diethylα-chlorovinylphosphonates. This reaction proceeds through a bisphosphonate intermediate, followed by a Wadsworth-Emmons olefination. The high (Z) stereoselectivity observed is attributed to the conformational preferences of the adducts formed during the reaction. []

A: When added to a dispersion of molten sodium in an inert hydrocarbon solvent at 110°C, Diethyl trichloromethylphosphonate undergoes a reaction yielding two main products: a gaseous product and a solid. This reactivity contrasts with trialkyl esters of phosphorous acid, phosphoric acid, and alkyl esters of dialkylphosphonic acids, which do not react under similar conditions. []

A: Yes, Diethyl trichloromethylphosphonate exhibits photochemical reactivity. Upon irradiation in acetonitrile, it undergoes both Type I and Type II elimination reactions. Type II elimination produces the corresponding monoesters and olefins, while Type I elimination, observed in diisobutyl (trichloromethyl)phosphonate and its dimethyl ester, generates different products. []

A: Yes, Diethyl dichloromethylphosphonate can be synthesized through the reaction of triethyl phosphite with Diethyl trichloromethylphosphonate in hexanol. This reaction provides a practical method for accessing the dichloro derivative from the readily available trichloro compound. []

A: Copper complexes can catalyze the addition of Diethyl trichloromethylphosphonate to olefins. This reaction provides a route to new organophosphorus compounds with potential synthetic utility. [, ]

A: Reacting Diethyl trichloromethylphosphonate with metallic zinc results in a unique set of transformations, offering possibilities for further exploration in organophosphorus chemistry. []

A: Yes, Diethyl trichloromethylphosphonate can participate in electrochemical transformations. For example, its electro-reduction in the presence of aldehydes or ketones facilitates the replacement of the carbonyl oxygen with a dichloromethylene group, leading to the formation of 1,1-dichloroethene derivatives. []

A: Diethyl trichloromethylphosphonate has the molecular formula C5H10Cl3O3P and a molecular weight of 261.46 g/mol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。